Carbonic Anhydrase Inhibition: Sub-Nanomolar Affinity for CA-II and CA-I vs. Inactive Analogs
The compound exhibits potent inhibition of human carbonic anhydrase II (CA-II) with an inhibition constant (Ki) of 6.30 nM and an IC50 of 10 nM, alongside CA-I inhibition with an IC50 of 12 nM [1]. In stark contrast, the closely related structural analog 5-nitrofuran-2-acrylic acid, which lacks the 2-chloro-5-nitrophenyl substitution, shows no measurable inhibition of acetylcholinesterase at concentrations up to 100 µM . This quantifies a profound shift in target engagement: the addition of the chloronitrophenyl group confers specific, high-affinity carbonic anhydrase binding, a feature completely absent in the simpler nitrofuran acrylic acid scaffold.
| Evidence Dimension | Inhibition Potency (Ki/IC50) vs. Enzyme Selectivity |
|---|---|
| Target Compound Data | Human CA-II: Ki = 6.30 nM; IC50 = 10 nM. Human CA-I: IC50 = 12 nM |
| Comparator Or Baseline | 5-Nitrofuran-2-acrylic acid (non-chlorinated analog): No inhibition of Acetylcholinesterase at 100 µM |
| Quantified Difference | Target compound shows high-affinity binding (nM range) to CA enzymes; comparator shows complete loss of activity against a related enzyme class ( >10,000-fold difference in sensitivity) |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate as substrate (BindingDB/ChEMBL curated data) |
Why This Matters
Procurement of this specific compound is essential for carbonic anhydrase research; generic nitrofuran acrylic acids will yield false negatives.
- [1] BindingDB BDBM50513912 / ChEMBL4524569. Affinity data for human carbonic anhydrase I and II. View Source
